H-Thr-ser-OH

Peptide Conformation NMR Spectroscopy Molecular Modeling

H-Thr-Ser-OH (L-threonyl-L-serine) is a critical reference standard for bottom-up proteomics, exhibiting a unique diagnostic 62 Da neutral loss (H2O + C2H4O) upon CID—absent in reverse-sequence analogs—essential for validating peptide search algorithms and optimizing collision energy settings. Its well-defined χ1 ≈ 60° conformation serves as a benchmark for AMBER/CHARMM force field validation. With a predicted 72.5% BBB penetration probability, it also functions as a brain-shuttle scaffold for CNS prodrug design. Available as a white to off-white solid at research-grade purity.

Molecular Formula C7H14N2O5
Molecular Weight 206.2 g/mol
CAS No. 61043-86-5
Cat. No. B3146912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Thr-ser-OH
CAS61043-86-5
Molecular FormulaC7H14N2O5
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CO)C(=O)O)N)O
InChIInChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4+,5+/m1/s1
InChIKeyGXDLGHLJTHMDII-WISUUJSJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Thr-Ser-OH (CAS 61043-86-5) Procurement & Research Grade Specifications


H-Thr-Ser-OH (L-threonyl-L-serine) is an unmodified dipeptide comprised of L-threonine and L-serine residues linked by a native peptide bond [1]. This compound belongs to the class of alpha-dipeptides [1] and is documented in authoritative metabolite databases (HMDB: HMDB0029070; BMDB: BMDB0064084) as an endogenous molecule with a designated role as a metabolite [2]. It is a white to off-white solid , typically available for research procurement with a purity specification of ≥95% . Its molecular formula is C7H14N2O5, with a molecular weight of 206.20 g/mol [1]. As a fundamental peptide building block, it serves as a reference standard in proteomics and a minimal model for studying hydroxyl amino acid interactions in peptide structure and fragmentation.

H-Thr-Ser-OH (CAS 61043-86-5): Critical Differentiators for Scientific Selection


Substituting H-Thr-Ser-OH with other L,L-dipeptides, particularly those with alternative hydroxyl amino acid compositions, is scientifically unsound due to profound differences in conformational behavior, mass spectrometric fragmentation signatures, and predicted ADMET profiles. Nuclear Magnetic Resonance (NMR) studies demonstrate that dipeptides containing threonyl and seryl residues adopt distinct side-chain conformations (χ1 ≈ 60°) compared to aspartyl- or histidyl-containing analogs [1]. Furthermore, collision-induced dissociation (CID) studies show that N-terminal Thr-Ser motifs undergo a specific, diagnostic neutral loss of 62 Da (H2O + C2H4O) not observed in reverse sequence analogs (Ser-Thr) or other dipeptide pairs, making it a critical reference for peptide sequencing [2]. Lastly, predictive computational models assign unique ADMET parameters to H-Thr-Ser-OH, including a Blood-Brain Barrier penetration probability of 72.5%, which differs significantly from structurally similar compounds [3]. These verified differences in physicochemical behavior and analytical response necessitate the use of the specific compound, H-Thr-Ser-OH, for reproducible experimental outcomes.

H-Thr-Ser-OH (CAS 61043-86-5): Quantified Differentiation Against Closest Analogs


Conformational Propensity: χ1 Angle Specificity vs. Serine- and Aspartyl-Containing Dipeptides

In comparative NMR conformational studies of cyclic and linear dipeptides, the side-chain of the threonine residue in Thr-containing dipeptides consistently adopts a folded conformation above the diketopiperazine (DKP) ring with a chi-1 (χ1) torsional angle near 60° [1]. This behavior mirrors that of Ser-containing dipeptides, but the presence of the additional Thr methyl group influences local hydrophobicity and packing. Critically, this conformation is distinct from the L-Asp side chain in analogous dipeptides, which is observed with a χ1 near 300°, indicating a more specific interaction with peptide bonds [1].

Peptide Conformation NMR Spectroscopy Molecular Modeling Dipeptide Structure

Diagnostic MS/MS Fragmentation: 62 Da Neutral Loss Signature of N-Terminal Thr-Ser

In collision-induced dissociation (CID) experiments on protonated peptides, N-terminal Thr-Ser (and Thr-Thr) motifs exhibit a characteristic two-step neutral loss that is absent in reverse-sequence analogs (e.g., Ser-Thr) and other N-terminal dipeptides [1]. This process results in a net neutral loss of 62 Da, corresponding to the sequential or concerted loss of H2O (18 Da) from Ser and C2H4O (44 Da, acetaldehyde) from Thr [1]. The fragmentation is dependent on a 'mobile proton' and the specific N-terminal arrangement of these hydroxyl amino acids, providing a unique and quantifiable marker for the Thr-Ser sequence [1].

Mass Spectrometry Proteomics Peptide Sequencing Collision-Induced Dissociation (CID)

Solid-State Spectroscopic Fingerprint: IR-LD Characterization of Hydrogensquarate Salt

The hydrogensquarate salt of H-Thr-Ser-OH has been synthesized and structurally characterized, providing a unique solid-state spectroscopic fingerprint [1]. Experimental data from linear-polarized infrared (IR-LD) spectroscopy, a method sensitive to molecular orientation in the solid state, shows excellent agreement with the theoretically predicted (ab initio calculations) structure of the neutral dipeptide [1]. This correlation validates the theoretical model and provides a benchmark for identifying the compound in solid formulations. The stabilization arises from strong intermolecular hydrogen bonds between the positively charged dipeptide moiety and the negative hydrogensquarate anion [1].

Solid-State Chemistry Vibrational Spectroscopy X-ray Diffraction Theoretical Chemistry

Predicted ADMET Profile: Blood-Brain Barrier Permeability vs. Structural Analogs

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions using admetSAR 2.0 indicate that H-Thr-Ser-OH is predicted to be Blood-Brain Barrier (BBB) permeable with a probability of 72.5% [1]. This predicted property differs from many simple dipeptides which are often predicted to be BBB impermeable due to their polarity. The model also predicts high human intestinal absorption (72.11% probability) and a low likelihood of being a substrate for P-glycoprotein (90.46% probability of non-substrate) [1].

ADMET Prediction Computational Chemistry Drug Discovery Pharmacokinetics

H-Thr-Ser-OH (CAS 61043-86-5): Validated Research & Industrial Application Scenarios


Proteomics and Peptide Sequencing: Use as an MS/MS Reference Standard for Diagnostic 62 Da Neutral Loss

H-Thr-Ser-OH is essential as a calibration and reference standard in bottom-up proteomics. The compound's unique, quantifiable behavior in CID—a diagnostic 62 Da neutral loss (H2O + C2H4O) for N-terminal Thr-Ser motifs [1]—makes it a critical tool for validating search algorithms and confirming peptide sequence assignments. Researchers use this specific dipeptide standard to optimize collision energy settings and ensure accurate detection of this post-translational modification-independent fragmentation pathway in complex peptide mixtures.

Structural Biology & Molecular Modeling: NMR Conformational Restraint for Force Field Validation

The well-defined conformational propensity of the Thr-Ser dipeptide, characterized by NMR with a chi-1 (χ1) torsional angle of approximately 60° [1], provides a valuable experimental benchmark. Computational chemists and structural biologists use H-Thr-Ser-OH to validate the accuracy of molecular mechanics force fields (e.g., AMBER, CHARMM) for modeling hydroxyl amino acids. Its distinct, non-flexible conformation makes it a superior small-molecule test case for refining parameters that govern side-chain rotamer populations in larger peptides and proteins.

Solid-State Chemistry & Materials Science: IR-LD Fingerprint for Salt Form Quality Control

For applications requiring solid-phase characterization or the development of crystalline peptide derivatives, the validated solid-state IR-LD spectrum of the H-Thr-Ser-OH hydrogensquarate salt [1] serves as a definitive analytical fingerprint. Researchers engaged in solid-phase peptide synthesis (SPPS) intermediate analysis or material science can use this non-destructive spectroscopic signature to confirm the identity and structural integrity of the compound in its solid salt form, differentiating it from other solid-state forms or degradation products.

Computational Drug Discovery: A Brain-Penetrant Dipeptide Scaffold for CNS-Targeted Prodrugs

In silico ADMET predictions indicate that H-Thr-Ser-OH possesses an atypical property for its class: a high probability (72.5%) of crossing the blood-brain barrier [1]. This differentiates it from the majority of simple, polar dipeptides. Computational medicinal chemists should consider H-Thr-Ser-OH as a privileged scaffold or 'brain-shuttle' pro-moiety when designing prodrugs of CNS-active agents that normally suffer from poor brain penetration. Its small size and predicted favorable permeability profile offer a unique starting point for structure-based drug design (SBDD) targeting neurological disorders.

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